molecular formula C10H10O3 B7903587 3-(2-Hydroxyphenyl)acrylic acid methyl ester CAS No. 6236-69-7

3-(2-Hydroxyphenyl)acrylic acid methyl ester

Cat. No.: B7903587
CAS No.: 6236-69-7
M. Wt: 178.18 g/mol
InChI Key: YMXREWKKROWOSO-VOTSOKGWSA-N
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Description

Nomenclature and Classification within Organic Chemistry

3-(2-Hydroxyphenyl)acrylic acid methyl ester is an organic compound with the chemical formula C₁₀H₁₀O₃. chemspider.comlookchem.com Systematically, it is classified as a methyl ester of a substituted acrylic acid. The name indicates a three-carbon acrylic acid backbone, with a phenyl group attached to the third carbon. This phenyl ring is substituted with a hydroxyl (-OH) group at the second (or ortho) position. The carboxylic acid function of the acrylic acid moiety is esterified with a methyl group (-OCH₃).

According to IUPAC nomenclature, the compound is named methyl (2E)-3-(2-hydroxyphenyl)prop-2-enoate or methyl (2E)-3-(2-hydroxyphenyl)acrylate . chemspider.com The "(2E)" designation specifies the stereochemistry of the double bond, which will be discussed in the following section. The compound is also commonly known by several synonyms, including methyl o-hydroxycinnamate and methyl 2-coumarate. chemspider.com

Identifier Value
IUPAC Name methyl (2E)-3-(2-hydroxyphenyl)prop-2-enoate
Synonyms Methyl o-hydroxycinnamate, Methyl 2-coumarate
CAS Number 6236-69-7, 20883-98-1 chemspider.comchemicalbook.com
Molecular Formula C₁₀H₁₀O₃ lookchem.com
Molecular Weight 178.18 g/mol chemicalbook.com

Isomerism and Stereochemical Considerations

The presence of a carbon-carbon double bond in the acrylic acid backbone of this compound gives rise to geometric isomerism, specifically cis-trans or E/Z isomerism. wikipedia.org This type of isomerism occurs because the rotation around the double bond is restricted. libretexts.org

Trans (E) Isomer : The most commonly cited form of this compound is the trans or (E) isomer, designated as methyl (2E)-3-(2-hydroxyphenyl)acrylate. chemspider.com In this configuration, the substituent groups (the 2-hydroxyphenyl ring and the methoxycarbonyl group) are on opposite sides of the double bond. This arrangement is generally more stable due to reduced steric hindrance.

Cis (Z) Isomer : The cis or (Z) isomer has the substituent groups on the same side of the double bond. This configuration is typically less stable. The interconversion between cis and trans isomers can sometimes be induced, for example, through photoisomerization. scielo.br

The stereochemistry of such acrylates can be determined using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The magnitude of the vicinal coupling constant (J-value) between the two protons on the double bond is diagnostic: trans isomers typically exhibit a larger J-value (in the range of 12-18 Hz) compared to cis isomers (6-12 Hz). scielo.br

Context and Significance in Academic Inquiry

This compound serves as a valuable building block and intermediate in organic synthesis. Its structure, featuring a reactive acrylate (B77674) system, a phenolic hydroxyl group, and an aromatic ring, allows for a variety of chemical transformations.

Research has shown that related hydroxyphenyl acrylate (HPA) derivatives are of interest for their potential biological activities. For instance, some studies have investigated p-hydroxyphenyl acrylate derivatives for their antimicrobial properties, suggesting that the acryl group is a key contributor to this activity. researchgate.net The presence of the phenyl ring appears to be important for the antimicrobial effect when compared to aliphatic acrylates. researchgate.net

Furthermore, cinnamic acid derivatives, the parent class to which this compound belongs, have received attention in medicinal research for a wide range of potential applications. researchgate.net While extensive research on the specific applications of this compound is ongoing, its role as a precursor for more complex molecules is a key area of its significance. For example, it can be used in the synthesis of polymers and other specialized chemical compounds. google.comamrita.edu Its structural similarity to natural products also makes it a target and starting material in synthetic chemistry endeavors. scielo.br

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-(2-hydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7,11H,1H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXREWKKROWOSO-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301256033
Record name Methyl (2E)-3-(2-hydroxyphenyl)-2-propenoate
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Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6236-69-7
Record name Methyl (2E)-3-(2-hydroxyphenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6236-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2E)-3-(2-hydroxyphenyl)-2-propenoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry

Conventional Esterification Approaches

Conventional esterification, particularly Fischer-Speier esterification, represents a fundamental method for synthesizing 3-(2-Hydroxyphenyl)acrylic acid methyl ester. This approach involves the direct reaction of the parent carboxylic acid, 2-hydroxycinnamic acid (o-coumaric acid), with methanol (B129727) in the presence of a strong acid catalyst.

The reaction is an equilibrium process where the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the desired ester. To drive the equilibrium toward the product, an excess of the alcohol (methanol) is typically used, or water is removed from the reaction mixture as it forms. Common catalysts for this process include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. google.com The general reaction conditions often involve refluxing the mixture for several hours. researchgate.net While effective, this method can sometimes be limited by the thermal sensitivity of the reactants and the potential for side reactions, particularly with the phenolic hydroxyl group.

Catalytic Synthesis Routes

Catalytic methods offer significant advantages over conventional approaches, including milder reaction conditions, higher selectivity, and easier catalyst separation and reuse.

This route is a refinement of the conventional Fischer esterification, employing a range of homogeneous and heterogeneous acid catalysts. Beyond strong mineral acids like sulfuric acid, solid acid catalysts have gained prominence due to their environmental and practical benefits. researchgate.net Ion-exchange resins, such as Amberlyst-15, serve as effective heterogeneous catalysts that can be easily filtered from the reaction mixture. google.com These resins provide acidic sites for the reaction to occur without the corrosive and disposal issues associated with liquid acids. chemra.com Other research has explored the use of zirconia-supported tungstophosphoric acid, which demonstrates high catalytic activity for the esterification of acrylic acids. researchgate.net The choice of catalyst can influence reaction times and temperatures, with some systems allowing for esterification at or near room temperature. google.com

Table 1: Comparison of Acid Catalysts for Esterification

Catalyst Type Example(s) Phase Advantages Disadvantages
Homogeneous Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid Liquid High catalytic activity, low cost Difficult to separate, corrosive, waste generation
Heterogeneous Amberlyst-15, Dowex H+ Solid Easy separation and reuse, less corrosive Potentially lower activity, may require higher temperatures

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, making it highly suitable for producing the acrylic backbone of the target molecule. wikipedia.orgconicet.gov.ar This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org

To synthesize this compound, the key precursors are salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) and a phosphonate reagent such as methyl 2-(dimethoxyphosphoryl)acetate. The phosphonate is first deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form a nucleophilic carbanion. alfa-chemistry.comchemeducator.org This carbanion then attacks the carbonyl carbon of salicylaldehyde. The resulting intermediate eliminates a dialkylphosphate salt to form the carbon-carbon double bond. wikipedia.org A significant advantage of the HWE reaction is its strong preference for forming the (E)-alkene (trans isomer), which is often the desired stereoisomer for this class of compounds. wikipedia.orgconicet.gov.ar The water-soluble nature of the phosphate (B84403) byproduct simplifies purification compared to the triphenylphosphine (B44618) oxide generated in the related Wittig reaction. alfa-chemistry.com

Table 2: Key Components of the Horner-Wadsworth-Emmons Reaction

Reactant/Reagent Role Example
Aldehyde Carbonyl component, provides the phenyl ring Salicylaldehyde
Phosphonate Provides the acrylic ester backbone Methyl 2-(dimethoxyphosphoryl)acetate
Base Deprotonates the phosphonate to form the carbanion Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃)
Solvent Reaction medium Tetrahydrofuran (THF), Dimethylformamide (DMF)

Ring-Opening and Cyclization Strategies

The structural relationship between 3-(2-Hydroxyphenyl)acrylic acid and coumarin (B35378) provides an alternative synthetic perspective based on ring-opening and cyclization reactions. O-hydroxycinnamic acid can be converted to coumarin through an intramolecular cyclization (lactonization), a reaction that can be promoted by acids, heat, or even ultraviolet light. google.com

Conversely, the ring-opening of coumarin can serve as a route to the precursor acid. While less direct for synthesizing the ester, this strategy is relevant for obtaining the necessary cis-2-hydroxycinnamic acid (coumarinic acid), which exists in equilibrium with coumarin. The synthesis of o-hydroxycinnamic acid itself can be achieved by reacting an alkaline solution of salicylalacetone with a hypohalite, followed by acidification. google.com Modern strategies for macrocyclization, while often applied to larger molecules like peptides, utilize principles of bringing reactive ends into proximity, sometimes mediated by enzymes or metal ions, which could conceptually be adapted for related lactonization or ring-opening processes. nih.govresearchgate.net

Multi-Component Reaction Design for Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are powerful tools in medicinal chemistry for rapidly generating libraries of structurally diverse compounds. While not a standard method for the synthesis of the parent ester itself, MCRs can be designed to produce complex derivatives.

For instance, the Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound (like an aldehyde), and an isocyanide. researchgate.net One could envision a synthetic scheme where salicylaldehyde is used as the carbonyl component to build derivatives containing the 2-hydroxyphenyl moiety. Similarly, the Ugi four-component reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure. nih.gov These strategies allow for the incorporation of the core 2-hydroxyphenyl acrylic structure into larger, more complex molecules in a highly efficient manner, which is valuable for creating and screening novel chemical entities. rsc.org

Biosynthesis Pathways of Precursors

The primary biological precursor to 3-(2-Hydroxyphenyl)acrylic acid is 2-coumaric acid (o-coumaric acid). The biosynthesis of this compound in plants is part of the broader phenylpropanoid pathway. nih.gov The pathway begins with the amino acid L-phenylalanine.

The first committed step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid. nih.gov In contrast to the more common p-coumaric acid, which is formed by the subsequent hydroxylation of cinnamic acid at the para- (4-) position by cinnamic acid 4-hydroxylase (C4H), the formation of o-coumaric acid requires hydroxylation at the ortho- (2-) position. nih.govwikipedia.org This step leads to the formation of 2-coumaric acid, the direct precursor that can then be esterified to form the methyl ester. The formation of coumarin itself is known to proceed via 2-coumaric acid. nih.gov This biosynthetic route highlights the natural origin of the core chemical scaffold.

Table 3: Biosynthesis of 2-Coumaric Acid

Step Precursor Enzyme Product
1 L-Phenylalanine Phenylalanine ammonia-lyase (PAL) trans-Cinnamic acid
2 trans-Cinnamic acid Cinnamate-2-hydroxylase 2-Coumaric acid (o-coumaric acid)

Chemical Reactivity and Transformation Studies

Hydrolysis and Transesterification Reactions

The ester functional group is a key site for nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Hydrolysis is the cleavage of the ester bond to yield the corresponding carboxylic acid, 3-(2-Hydroxyphenyl)acrylic acid (o-coumaric acid), and methanol (B129727). This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is an equilibrium process requiring an excess of water to drive the reaction to completion. A strong acid catalyst, like sulfuric acid (H₂SO₄), protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a water molecule.

Transesterification is the process of converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comwikipedia.org For example, reacting methyl 3-(2-hydroxyphenyl)acrylate with ethanol (B145695) under acidic conditions will produce ethyl 3-(2-hydroxyphenyl)acrylate and methanol. To drive the equilibrium toward the desired product, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com Base-catalyzed transesterification proceeds by nucleophilic attack of an alkoxide ion on the ester carbonyl. wikipedia.org This method has been used effectively in related systems, such as the transesterification of herbaceous lignin (B12514952) with methanol to produce methyl p-coumarate. nih.gov

ReactionReagents & ConditionsProductMechanism
Base-Catalyzed Hydrolysis 1. NaOH (aq) or KOH (aq), Heat2. H₃O⁺ workup3-(2-Hydroxyphenyl)acrylic acidBAC2
Acid-Catalyzed Hydrolysis H₃O⁺ (e.g., H₂SO₄ in H₂O), Heat3-(2-Hydroxyphenyl)acrylic acidAAC2
Transesterification R-OH, Acid or Base Catalyst, Heat3-(2-Hydroxyphenyl)acrylic acid alkyl (R) esterNucleophilic Acyl Substitution

Reactions at the Acrylic Acid Moiety

The carbon-carbon double bond in the acrylate (B77674) moiety is electron-deficient due to conjugation with the ester carbonyl group, making it susceptible to reduction and photochemical transformations.

Catalytic hydrogenation can selectively reduce the alkene double bond or, under more forcing conditions, the aromatic ring as well.

Alkene Reduction: The most common transformation is the selective reduction of the C=C double bond to yield methyl 3-(2-hydroxyphenyl)propanoate. This is typically achieved using heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas (H₂) at moderate pressures. quizlet.comyoutube.com This reaction is analogous to the hydrogenation of methyl cinnamate (B1238496). sciencemadness.org

Aromatic Ring Reduction: Under more vigorous conditions, such as higher temperatures and pressures or with more active catalysts like rhodium (Rh) or ruthenium (Ru), the aromatic phenyl ring can also be hydrogenated to a cyclohexyl ring, yielding methyl 3-(2-hydroxycyclohexyl)propanoate. researchgate.net

ReactionReagents & ConditionsMajor Product
Selective Alkene Hydrogenation H₂, Pd/C, Ethanol, RTMethyl 3-(2-hydroxyphenyl)propanoate
Full Hydrogenation H₂, Rh/C or Ru/C, High Temp/PressureMethyl 3-(2-hydroxycyclohexyl)propanoate

Upon exposure to ultraviolet (UV) light, 3-(2-hydroxyphenyl)acrylic acid methyl ester, as a derivative of cinnamic acid, can undergo two primary photochemical reactions.

E/Z Isomerization: The naturally occurring and more stable form of the molecule is the (E)-isomer (trans). UV irradiation can provide the energy to overcome the rotational barrier of the double bond, leading to the formation of the (Z)-isomer (cis). This process is often reversible, with the (Z)-isomer reverting to the more stable (E)-form thermally or upon irradiation at a different wavelength. nih.govnycu.edu.tw

[2+2] Cycloaddition (Dimerization): When irradiated in the solid state or in concentrated solution, two molecules can undergo a [2+2] cycloaddition reaction to form a cyclobutane (B1203170) dimer. acs.org Depending on the crystal packing or molecular orientation, different stereoisomers of the resulting dicarboxylic acid diester can be formed, analogous to the formation of truxillic and truxinic acids from cinnamic acid. This reaction typically proceeds via the excitation of one molecule to a triplet state, which then adds to the ground state of a second molecule. acs.org

Intramolecular Cyclization: The (E)-isomer is sterically hindered from cyclizing. However, upon photochemical isomerization to the (Z)-isomer, the phenolic hydroxyl group and the ester carbonyl are brought into close proximity, facilitating an intramolecular transesterification (lactonization) to form coumarin (B35378). nih.gov

ReactionConditionsProduct(s)
Isomerization UV Light (Solution)Methyl (Z)-3-(2-hydroxyphenyl)acrylate
Dimerization UV Light (Solid State/Conc. Solution)Cyclobutane dimers
Intramolecular Cyclization UV Light followed by Heat/CatalystCoumarin

Functionalization of the Phenolic Hydroxyl Group (e.g., Acylation)

The phenolic hydroxyl group is nucleophilic and can be readily functionalized through reactions like acylation. Acylation converts the phenol (B47542) into a phenyl ester, which can be useful for protecting the hydroxyl group or modifying the molecule's properties. The most common method is reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For instance, reacting this compound with acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields methyl 3-(2-acetoxyphenyl)acrylate. This reaction effectively replaces the hydrogen of the hydroxyl group with an acetyl group.

ReactionReagents & ConditionsProduct Example
Acylation Acetyl chloride, Pyridine, 0°C to RTMethyl 3-(2-acetoxyphenyl)acrylate
Acylation Acetic anhydride, Pyridine or Acid Catalyst, HeatMethyl 3-(2-acetoxyphenyl)acrylate

Polymerization Reactions

The acrylate functionality allows this compound to act as a monomer for addition polymerization. The electron-withdrawing ester group activates the double bond towards polymerization, most commonly via free-radical mechanisms. google.com

The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating. The polymerization proceeds via the propagation of a radical chain, leading to the formation of a high molecular weight polymer with a poly(methyl acrylate) backbone and pendant 2-hydroxyphenyl groups.

A key consideration is that the phenolic hydroxyl group can act as a radical scavenger, potentially inhibiting or terminating the polymerization. tandfonline.com For controlled polymerization and to achieve high molecular weights, it is often necessary to first "protect" the hydroxyl group (e.g., via acylation as described in 3.3) and then deprotect it after polymerization is complete.

ReactionReagents & ConditionsProduct
Free-Radical Polymerization Radical Initiator (e.g., AIBN), Heat, Inert AtmospherePoly[methyl 3-(2-hydroxyphenyl)acrylate]

Reaction Kinetics and Mechanistic Investigations

The kinetics and mechanisms of the reactions involving this compound are analogous to those of other acrylates and cinnamate esters.

Hydrolysis Kinetics: As previously mentioned, base-catalyzed hydrolysis of esters generally follows second-order kinetics. chemrxiv.org Kinetic studies on similar esters in mixed aqueous-organic solvents have shown that reaction rates are highly dependent on the solvent composition, which influences the solvation of the ground state and the tetrahedral transition state. researchgate.net The rate constant typically decreases as the proportion of the organic co-solvent increases. researchgate.net

Photochemical Mechanisms: The mechanism of [2+2] photodimerization of cinnamate-type compounds is well-understood to proceed through the formation of an excited triplet state of one alkene molecule. This triplet species then attacks a ground-state alkene, forming a 1,4-biradical intermediate which subsequently undergoes spin inversion and ring closure to yield the stable cyclobutane product. acs.org

Cyclization to Coumarin: The mechanism for the formation of coumarin from the (E)-ester requires an initial, often rate-limiting, photoisomerization to the (Z)-isomer. nih.gov Once in the cis configuration, the molecule can undergo an intramolecular acid- or base-catalyzed nucleophilic attack of the phenolic hydroxyl group on the ester carbonyl, leading to lactonization and the elimination of methanol. nih.gov

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3-(2-Hydroxyphenyl)acrylic acid methyl ester, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.

The ¹H NMR spectrum of this compound provides detailed information about the proton environment within the molecule. Analysis of the spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic, vinylic, methoxy (B1213986), and hydroxyl protons. beilstein-journals.org

The two vinylic protons on the acrylic acid backbone appear as doublets with a large coupling constant (J) of 16.0 Hz, which is characteristic of a trans (E) configuration across the double bond. beilstein-journals.org The aromatic region of the spectrum displays signals for four protons, with their splitting patterns (doublet of doublets, triplet of doublets, etc.) determined by their ortho, meta, and para coupling relationships. A sharp singlet corresponds to the three protons of the methyl ester group, and a broad singlet, which can be exchangeable with D₂O, is indicative of the phenolic hydroxyl proton. beilstein-journals.org

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ beilstein-journals.org
Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]IntegrationAssignment
7.89d16.01HVinylic H
7.55dd7.7, 1.61HAromatic H
7.23ddd8.2, 7.6, 1.61HAromatic H
6.96dd8.2, 1.21HAromatic H
6.87td7.6, 1.21HAromatic H
6.39d16.01HVinylic H
6.00s-1H-OH
3.82s-3H-OCH₃

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum for this compound shows ten distinct signals, corresponding to each unique carbon atom in the structure. beilstein-journals.org

Key signals include the one for the ester carbonyl carbon, which appears significantly downfield, and the signal for the carbon atom of the phenyl ring bonded to the hydroxyl group. beilstein-journals.org The remaining aromatic and vinylic carbons resonate in their characteristic regions, while the methoxy carbon appears as a sharp signal in the upfield region of the spectrum. beilstein-journals.org

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ beilstein-journals.org
Chemical Shift (δ) [ppm]Assignment
168.3C=O
154.5Aromatic C-OH
141.5Vinylic CH
131.4Aromatic CH
128.3Aromatic CH
121.7Aromatic C
120.1Aromatic CH
118.4Vinylic CH
116.1Aromatic CH
51.8-OCH₃

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between scalar-coupled protons. For this molecule, it would confirm the coupling between the two vinylic protons and map the connectivity of the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment links protons to the carbon atoms to which they are directly attached. It allows for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum by correlating it with its known proton signal from the ¹H NMR spectrum.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for identifying individual components in a mixture. This compound has been successfully identified in analyses of natural product extracts using this method. beilstein-journals.orgresearchgate.net

In a typical GC-MS analysis, the compound would first be separated from other components on a GC column, and its retention time recorded (e.g., a retention time of 10.53 minutes has been reported in one study) figshare.com. Upon elution from the column, the molecule enters the mass spectrometer, where it is ionized. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (178 g/mol ). figshare.com The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint, which can be compared against spectral libraries, such as the National Institute of Standards and Technology (NIST) library, for positive identification. scribd.com

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision. This accuracy allows for the determination of the elemental formula of a compound, distinguishing it from other molecules that may have the same nominal mass.

For this compound, the elemental formula is C₁₀H₁₀O₃. The theoretical exact mass for this formula is 178.06299 Da. An HRMS measurement of the molecular ion peak that matches this theoretical value to within a few parts per million (ppm) provides unequivocal confirmation of the compound's elemental composition.

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry (MS) is a soft ionization technique well-suited for the analysis of a wide array of molecules, including synthetic polymers and other organic compounds. nih.gov This method is particularly valuable for determining the molecular weight distribution of polymers, as it primarily generates singly charged ions, simplifying spectral interpretation. nih.gov

While specific MALDI-TOF MS studies on this compound are not extensively documented, the analysis of structurally similar compounds, such as cinnamic acid and benzoic acid derivatives, provides a framework for its characterization. nih.gov These compounds are themselves often used as matrices in MALDI-TOF analysis due to their ability to absorb laser energy, which is a critical aspect of the ionization process. nih.gov For the analysis of small molecules like this compound, common matrices include 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (CHCA). nih.govsemanticscholar.org

In a typical MALDI-TOF experiment, the analyte is co-crystallized with a matrix solution. Upon irradiation by a laser, the matrix absorbs the energy and facilitates the desorption and ionization of the analyte molecules. The resulting ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z). For this compound (molecular weight: 178.18 g/mol ), the resulting spectrum would be expected to show prominent peaks corresponding to the protonated molecule [M+H]⁺, as well as adducts with alkali metals such as sodium [M+Na]⁺ or potassium [M+K]⁺, depending on the sample preparation and purity. The high-resolution capabilities of TOF analyzers allow for accurate mass determination, confirming the elemental composition of the compound.

Table 1: Expected Ions in MALDI-TOF MS of this compound
Ion SpeciesFormationExpected m/z
[M+H]⁺Protonation179.060
[M+Na]⁺Sodium Adduct201.042
[M+K]⁺Potassium Adduct217.016

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical insights into the functional groups and molecular structure of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by distinct absorption bands corresponding to specific vibrational modes of its functional groups. A key feature is a broad absorption band in the region of 3200-3550 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. researchgate.net The broadening of this peak is due to intermolecular hydrogen bonding. The spectrum of the related compound methyl 2-hydroxybenzoate also shows a prominent broad O-H stretching band around 3200 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information. For a similar compound, methyl cinnamate (B1238496), characteristic Raman shifts are observed that can be extrapolated to this compound. chemicalbook.com Strong Raman signals are expected for the symmetric C=C stretching of the aromatic ring and the alkene bond. The C=O stretch of the ester is also Raman active. Aromatic C-H in-plane bending and ring breathing modes would also produce characteristic signals.

Table 2: Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) - IRExpected Wavenumber (cm⁻¹) - RamanIntensity
Phenolic O-HStretching3200-3550Weak/Not prominentBroad, Strong
Aromatic C-HStretching3100-3000StrongMedium
Ester C=OStretching1730-1715MediumStrong
Alkene/Aromatic C=CStretching1650-1550StrongMedium-Strong
Ester/Phenol (B47542) C-OStretching1300-1000MediumStrong
Aromatic C-HOut-of-plane Bending900-675WeakStrong

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a powerful tool for studying the electronic structure of conjugated systems like this compound. The chromophore in this molecule consists of the phenyl ring conjugated with the acrylic acid methyl ester moiety. This extended π-system is responsible for strong absorption in the UV region.

Studies on the closely related compound, para-hydroxy methylcinnamate (p-HMC), show strong absorption bands corresponding to the S₁ ← S₀ (ππ) electronic transition. nih.gov For this compound, the presence of the phenolic hydroxyl group (an auxochrome) and the ester group on the conjugated system influences the position and intensity of the absorption maxima (λ_max). The electronic transitions are primarily of the π → π type, originating from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transition associated with the carbonyl group is also possible but is typically much weaker and may be obscured by the intense π → π* band.

The exact λ_max is dependent on the solvent used, as solvent polarity can stabilize the ground and excited states to different extents, leading to solvatochromic shifts. Experimental and computational studies on similar cinnamates have been widely conducted to understand their light-absorbing properties and subsequent non-radiative decay pathways. nih.gov For methyl-4-hydroxycinnamate, ionization thresholds have been determined to be around 8.078 eV in the gas phase. rsc.org

Table 3: Electronic Transitions and Expected UV-Vis Absorption Data
Transition TypeChromophoreExpected λ_max Range (nm)Relative Intensity (ε)
π → πPhenyl ring conjugated with C=C and C=O290 - 330High
π → πBenzene (B151609) Ring~250 - 270Medium
n → π*Carbonyl (C=O)~330 - 360Low (often obscured)

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method involves directing an X-ray beam onto a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the molecular structure, including bond lengths, bond angles, and torsion angles, can be elucidated. nih.gov

Table 4: Expected Structural Parameters from X-ray Crystallography
ParameterExpected Value/FeatureSignificance
Crystal SystemTo be determined (e.g., Monoclinic, Orthorhombic)Describes the symmetry of the unit cell.
Space GroupTo be determined (e.g., P2₁/c)Defines the symmetry operations within the crystal.
Aromatic C-C Bond Length~1.37 - 1.40 ÅConfirms aromatic character.
C=O Bond Length~1.20 - 1.23 ÅCharacteristic of an ester carbonyl group.
Hydrogen BondingIntra- and/or intermolecular O-H···O=C interactionsInfluences molecular conformation and crystal packing.
Molecular ConformationPlanarity of the conjugated system, s-cis/s-trans isomerismReveals the lowest energy conformation in the solid state.

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures or natural extracts.

High-Performance Liquid Chromatography (HPLC) is a highly effective method for the analysis of acrylate (B77674) compounds. e3s-conferences.orge3s-conferences.org Due to the polarity imparted by the hydroxyl and ester groups, reversed-phase HPLC is the most common approach. In this technique, a nonpolar stationary phase (e.g., a C18 or ZORBAX SB-AQ column) is used with a polar mobile phase. e3s-conferences.orgresearchgate.net

A typical mobile phase would consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), run in either an isocratic (constant composition) or gradient (changing composition) mode to achieve optimal separation. e3s-conferences.org Detection is commonly performed using a diode-array detector (DAD) or a UV-Vis detector set at a wavelength corresponding to one of the compound's absorption maxima (e.g., around 210 nm or near its λ_max in the 300 nm region). e3s-conferences.org This method allows for the effective separation of the target compound from impurities and can be used for purity assessment and quantification. e3s-conferences.org

Table 5: Typical HPLC Conditions for Acrylate Analysis
ParameterCondition
ColumnReversed-phase C18 or similar (e.g., ZORBAX SB-AQ, 250 mm x 4.6 mm, 5 µm) e3s-conferences.orgresearchgate.net
Mobile PhaseAcetonitrile/Water or Methanol/Water mixture e3s-conferences.org
Elution ModeIsocratic or Gradient
Flow Rate~1.0 mL/min
DetectorDiode-Array Detector (DAD) or UV-Vis Detector
Detection Wavelength~210 nm or λ_max of the compound e3s-conferences.org
Column TemperatureAmbient or controlled (e.g., 30 °C)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like acrylate esters. kelid1.ir A representative sample is vaporized and introduced into a column, where it is separated based on its boiling point and interaction with the stationary phase. A common stationary phase for this type of analysis is a 5% phenyl methyl siloxane column. nih.gov

For this compound, derivatization of the polar hydroxyl group (e.g., by silylation) may be necessary to improve its volatility and thermal stability, preventing peak tailing and degradation in the hot injector. However, direct analysis is often possible. A flame ionization detector (FID) is typically used for quantification due to its high sensitivity to organic compounds. cdc.gov When coupled with a mass spectrometer (GC-MS), the technique provides not only retention time data for identification but also a mass spectrum of the eluting compound, allowing for definitive structural confirmation through fragmentation patterns. researchgate.net A challenge with acrylates in GC is their potential to self-polymerize at high temperatures, which requires careful optimization of the analytical conditions. e3s-conferences.org

Table 6: Typical GC Conditions for Acrylate Analysis
ParameterCondition
ColumnFused silica (B1680970) capillary column (e.g., 5% phenyl methyl siloxane) nih.gov
Carrier GasHelium or Hydrogen cdc.gov
Injector Temperature~250 °C
Oven ProgramTemperature ramp (e.g., start at 70 °C, increase to 280 °C)
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS) cdc.gov
Detector Temperature~280-300 °C

Comprehensive Two-Dimensional Gas Chromatography (GC × GC)taylorandfrancis.com

Comprehensive two-dimensional gas chromatography (GC × GC) represents a powerful analytical technique for the separation of volatile and semi-volatile compounds. Its enhanced peak capacity and increased resolution make it particularly suitable for the analysis of complex samples where target analytes like this compound may co-elute with matrix components in traditional one-dimensional GC. mdpi.commdpi.com

The fundamental principle of GC × GC involves the sequential use of two capillary columns with different stationary phase selectivities, connected by a modulator. mdpi.com The modulator traps fractions of the effluent from the primary column and re-injects them as sharp, narrow pulses onto the secondary column, which is typically shorter and provides a rapid separation. This process creates a highly structured two-dimensional chromatogram where compounds are separated based on two independent properties, such as volatility on the first dimension and polarity on the second.

While specific studies detailing the GC × GC analysis of this compound are not extensively documented, the methodology has been successfully applied to the analysis of complex samples rich in phenolic compounds, esters, and other volatile substances. huji.ac.ilcolostate.edu For instance, the analysis of plant extracts and environmental samples often employs GC × GC to resolve hundreds or even thousands of individual components. mdpi.comhuji.ac.il

The separation of this compound would typically involve a nonpolar primary column and a mid-polar or polar secondary column. This setup separates compounds first by their boiling points and then by their polarity, effectively isolating the phenolic ester from other compounds of similar volatility but different polarity.

Table 1: Illustrative GC × GC System Parameters for Analysis of Phenolic Esters
ParameterFirst Dimension (¹D)Second Dimension (²D)Modulator
Column TypeNonpolar (e.g., 100% dimethylpolysiloxane)Mid-polar (e.g., 50% phenyl polysiloxane)Thermal Modulator
Dimensions30 m × 0.25 mm × 0.25 µm1 m × 0.1 mm × 0.1 µm
Oven ProgramInitial 40°C, ramp 5°C/min to 300°C
Modulation Period6 seconds

The coupling of GC × GC with a mass spectrometer, particularly a time-of-flight mass spectrometer (TOF-MS), provides a powerful tool for both separation and identification. colostate.edu The high data acquisition speed of TOF-MS is well-suited to the narrow peaks generated in the second dimension, allowing for the collection of high-quality mass spectra for confident compound identification. mdpi.com This combination would be ideal for the unambiguous identification and quantification of this compound in intricate biological or environmental matrices.

Sample Derivatization Strategies for Enhanced Analytical Resolutiontaylorandfrancis.com

For gas chromatographic analysis, derivatization is a chemical modification process used to convert analytes into products with more suitable properties for GC analysis. libretexts.org Compounds with active hydrogen atoms, such as those in hydroxyl or carboxylic acid groups, are often polar, less volatile, and prone to adsorption on the active surfaces of the GC system, leading to poor peak shape and reduced sensitivity. unitedchem.com this compound contains a polar phenolic hydroxyl group that makes it a prime candidate for derivatization to improve its chromatographic behavior.

The primary goals of derivatizing this compound are to:

Increase Volatility: By replacing the active hydrogen of the hydroxyl group with a nonpolar group, intermolecular hydrogen bonding is eliminated, reducing the boiling point and improving volatility. gcms.cz

Improve Thermal Stability: The resulting derivative is often more stable at the high temperatures used in the GC injector and column. gcms.cz

Enhance Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks by minimizing interactions with the stationary phase, which improves resolution and detection limits. jfda-online.com

The most common derivatization strategies applicable to the phenolic hydroxyl group of this compound are silylation, acylation, and alkylation. unitedchem.com

Silylation: This is the most prevalent method for derivatizing hydroxyl groups. gcms.cz It involves replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) group. The resulting trimethylsilyl ether is significantly more volatile and less polar than the parent compound.

Acylation: This method involves the reaction of the hydroxyl group with an acylating agent, such as an acid anhydride (B1165640), to form an ester. Using fluorinated anhydrides (e.g., trifluoroacetic acid anhydride) can introduce electron-capturing groups, which significantly enhances the response of an electron capture detector (ECD). gcms.cz

Alkylation: This strategy replaces the active hydrogen with an alkyl group, forming an ether. gcms.cz While effective, silylation is often simpler and more common for hydroxyl groups. Esterification, a form of alkylation, is widely used for carboxylic acids but is not necessary for the ester moiety already present in the target molecule. unitedchem.com

Table 2: Comparison of Derivatization Strategies for this compound
StrategyCommon Reagent(s)Derivative FormedAdvantagesDisadvantages
SilylationBSTFA, MSTFA, TMCSTrimethylsilyl (TMS) etherHighly effective, forms volatile and stable derivatives, clean reactions. gcms.czDerivatives can be sensitive to moisture. libretexts.org
AcylationTFAA, PFAA, HFAAFluoroacyl esterCreates stable derivatives, enhances ECD detection. gcms.czReagents and byproducts can be corrosive. gcms.cz
AlkylationPentafluorobenzyl bromide (PFBBr)Alkyl etherForms very stable derivatives. libretexts.orgReaction conditions can be more severe than silylation. libretexts.org

The choice of derivatization reagent depends on the analytical objective, the nature of the sample matrix, and the detector being used. For general-purpose analysis by GC-MS, silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is often the preferred method due to its efficiency and the clean reaction products. gcms.cz

Theoretical and Computational Chemistry of 3 2 Hydroxyphenyl Acrylic Acid Methyl Ester

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of 3-(2-hydroxyphenyl)acrylic acid methyl ester. nih.gov Methods such as DFT with the B3LYP functional and a 6-311G+(d,p) basis set are commonly utilized to optimize the molecular geometry and compute various electronic descriptors. nih.gov

The analysis of the electronic structure centers on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties. A smaller energy gap suggests higher reactivity.

For this compound, the HOMO is typically localized on the electron-rich hydroxyphenyl ring, while the LUMO is distributed across the electron-withdrawing acrylic ester moiety. This distribution dictates the molecule's behavior in charge-transfer interactions. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Table 1: Illustrative Quantum Chemical Properties of this compound calculated via DFT/B3LYP.
ParameterCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap (ΔE)4.4 eV
Dipole Moment2.5 D

Conformational Analysis and Isomeric Stability Studies

The flexibility of this compound allows for the existence of several conformers and isomers, the relative stabilities of which can be investigated computationally. The primary isomeric forms are the (E) and (Z) isomers (trans and cis) around the C=C double bond of the acrylate (B77674) group. The (E)-isomer is generally more stable due to reduced steric hindrance. nih.gov

Conformational analysis involves studying the rotation around single bonds, primarily the C-C bond connecting the phenyl ring to the acrylate moiety and the C-O bond of the ester group. The potential energy surface can be scanned by systematically rotating these bonds to identify energy minima corresponding to stable conformers. Intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen of the ester group can significantly stabilize certain conformations, leading to a planar or near-planar structure. The relative energies of these conformers determine their population at a given temperature.

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. researchgate.net

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions help in the assignment of complex experimental spectra.

Vibrational Spectroscopy (IR): By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be predicted at the harmonic level. These calculated frequencies, often scaled by an empirical factor to account for anharmonicity, can be compared with experimental FT-IR spectra to identify characteristic vibrational modes, such as the O-H stretch, C=O stretch, and C=C stretch.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. bsu.by This allows for the prediction of the absorption maxima (λmax) in the UV-Vis spectrum, which correspond to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Table 2: Illustrative Predicted Spectroscopic Data for this compound.
SpectroscopyParameterPredicted Value
¹H-NMRPhenolic -OH~9.8 ppm
Vinylic Protons6.5 - 7.9 ppm
¹³C-NMRCarbonyl Carbon (C=O)~167 ppm
Phenolic C-OH~155 ppm
IRO-H stretch~3400 cm⁻¹
C=O stretch~1710 cm⁻¹
UV-Vis (TD-DFT)λmax~320 nm

Reaction Mechanism Elucidation through Computational Approaches

Computational methods are invaluable for elucidating reaction mechanisms by mapping the entire reaction pathway. This involves locating the structures of reactants, products, intermediates, and, most importantly, transition states. The activation energy barrier for a reaction can be calculated from the energy difference between the reactants and the transition state, providing insights into the reaction kinetics.

For instance, the synthesis of this compound, which could occur via reactions like the Heck or Wittig reaction, can be modeled. Computational analysis can help determine the most favorable reaction pathway by comparing the activation energies of competing mechanisms. Similarly, the mechanisms of its degradation or photochemical reactions, such as [2+2] cycloaddition dimerization, can be explored. A DFT study on the dimerization of the related methyl 3-(2-furyl)acrylate showed that analysis of frontier orbital interactions and the relative energies of possible biradical intermediates could successfully explain the observed regioselectivity and stereoselectivity of the reaction. researchgate.net

Molecular Docking and Dynamics Simulations

To explore the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are employed. These techniques predict how the molecule might bind to a specific biological target, such as an enzyme or receptor. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of the molecule (the ligand) when bound to a target protein. researchgate.net The process generates various binding poses and scores them based on binding energy or affinity, with lower binding energies indicating more favorable interactions. nih.gov The analysis of the best-docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the protein's active site. nih.gov For example, docking studies on similar acrylate derivatives have explored their potential as inhibitors of enzymes like cyclooxygenases (COX) or β-tubulin. researchgate.netacs.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted ligand-protein complex over time. nih.gov By simulating the motions of atoms in the complex in a solvated environment, MD provides insights into the dynamic behavior of the binding. Key metrics such as the Root Mean Square Deviation (RMSD) of the complex, the Root Mean Square Fluctuation (RMSF) of individual residues, and the radius of gyration are monitored to evaluate the stability and conformational changes of the complex. researchgate.net

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target.
Protein TargetBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Cyclooxygenase-2 (COX-2)-8.5Arg120Hydrogen Bond (with -OH)
Tyr355Hydrogen Bond (with C=O)
Val523, Leu352Hydrophobic Interaction

Supramolecular Chemistry and Self Assembly of 3 2 Hydroxyphenyl Acrylic Acid Methyl Ester and Its Analogues

Hydrogen Bonding Networks and Architectures

Hydrogen bonding is a primary directional force in the crystal engineering of hydroxycinnamic acid derivatives. nih.govmdpi.com The presence of both a strong hydrogen bond donor (the phenolic -OH group) and multiple acceptors (the carbonyl oxygen and the phenolic oxygen) in 3-(2-Hydroxyphenyl)acrylic acid methyl ester allows for the formation of robust and predictable supramolecular synthons. researchgate.netmdpi.com

In the crystal structures of related hydroxycinnamic acids and their esters, the most prominent interaction involves the formation of strong O-H···O hydrogen bonds. nih.gov For instance, in the crystalline phase of cinnamic acids, carboxylic acid groups typically form centrosymmetric dimers through strong O-H···O bonds. nih.gov While the target molecule is an ester, its phenolic hydroxyl group can participate in analogous interactions. Studies on analogues like (E)-Methyl 3-(3,4-dihydroxyphenyl)acrylate show that intermolecular O-H···O hydrogen bonds between the hydroxyl groups and the carbonyl oxygen of a neighboring molecule lead to the formation of dimeric structures. nih.gov These dimers can then act as secondary building units, further assembling into one-dimensional "supermolecular chains" via additional O-H···O interactions. nih.gov The interplay of these strong hydrogen bonds is a key factor in establishing the primary architecture of the molecular assembly. mdpi.com In some systems, the competition between different types of hydrogen bonds, such as OH···O=C versus OH···OH, can influence the final polymer structure and properties. nih.gov

The specific arrangement and connectivity of these hydrogen bonds define the dimensionality and topology of the resulting network, which can range from simple dimers and chains to more complex two-dimensional (2D) sheets and three-dimensional (3D) frameworks. nih.govcsic.es

Table 1: Common Hydrogen Bond Motifs in this compound Analogues
Interaction TypeDonorAcceptorResulting MotifReference Example
Strong IntermolecularPhenolic -OHCarbonyl C=ODimers, Chains(E)-Methyl 3-(3,4-dihydroxyphenyl)acrylate nih.gov
Strong IntermolecularCarboxylic Acid -OHCarboxylic Acid C=OCentrosymmetric Dimers (R²₂(8) motif)Cinnamic Acids nih.gov
Strong IntramolecularPhenolic -OHAcetyl C=OPlanarization of molecule3-Acetyl-4-hydroxyphenyl acrylate (B77674)

π-π Stacking Interactions in Molecular Aggregation

Beyond hydrogen bonding, π-π stacking interactions play a crucial role in the molecular aggregation of aromatic compounds like this compound. mdpi.com These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings. In the solid state, these interactions help to consolidate the crystal packing, often by organizing molecules into layered structures. nih.govresearchgate.net

Crystal structures of cinnamic acid derivatives frequently exhibit a layered arrangement where the phenyl rings of molecules in adjacent layers are offset from one another. nih.gov This parallel-displaced arrangement is a characteristic feature of stabilizing π-π interactions, which typically occur at interplanar distances of approximately 3.5 to 3.8 Å. mdpi.com The stabilization energy from these interactions, while weaker than strong hydrogen bonds, is significant, with values for benzene (B151609) dimers estimated to be around 2.6 kcal/mol. mdpi.com The introduction of substituents on the phenyl ring can modulate the strength of these interactions by altering the electronic properties of the aromatic system. scilit.comnih.gov The interplay between π-π stacking and hydrogen bonding is essential; hydrogen bonds often form the primary network within a layer, while π-π stacking and other weaker forces govern the packing between layers. nih.gov

Table 2: Characteristics of π-π Stacking Interactions
ParameterTypical ValueSignificance
Interaction Energy~2-3 kcal/molContributes significantly to lattice energy and thermal stability. mdpi.com
Interplanar Distance3.5 - 3.8 ÅIndicates effective overlap of π-orbitals in a parallel-displaced arrangement. mdpi.com
ArrangementParallel-displaced, T-shapedMinimizes electrostatic repulsion while maximizing attractive dispersion forces.

C-H...O and C-H...π Interactions

While O-H···O hydrogen bonds and π-π stacking often define the primary and secondary organization of molecules, weaker C-H···O and C-H···π hydrogen bonds provide additional stability and directional control, playing a crucial role in refining the final 3D architecture. nih.govmdpi.com These interactions are ubiquitous in the crystal structures of cinnamic acid esters. nih.gov

A systematic study of cinnamic acid derivatives revealed that the carbonyl group of the ester is almost always involved in C-H···O hydrogen bonding. nih.gov The C-H donors can be from the aromatic ring (C(ar)-H), the olefinic bond (C(ol)-H), or the methyl group of the ester (C(al)-H). nih.govcore.ac.uk For example, in the analogue Methyl (E)-3-(2-formylphenoxy)acrylate, molecules are linked into inversion dimers through pairs of C-H···O hydrogen bonds, forming a distinct R²₂(8) graph-set motif. researchgate.net These dimers are then further connected into chains by additional C-H···O interactions, demonstrating how these weaker bonds can link primary supramolecular synthons into higher-order structures. researchgate.net In (E)-Methyl 3-(3,4-dihydroxyphenyl)acrylate, C-H···O bonds are responsible for extending the 1D supermolecular chains, formed by stronger O-H···O bonds, into the final 3D architecture. nih.gov

Table 3: Types and Roles of Weak Hydrogen Bonds in Analogous Structures
InteractionDonorAcceptorRole in Supramolecular AssemblyReference Example
Intermolecular C-H···OAromatic C-H, Olefinic C-H, Methyl C-HCarbonyl C=OLinks dimers and chains into higher-dimensional networks.Methyl (E)-3-(2-formylphenoxy)acrylate researchgate.net
Intramolecular C-H···OOlefinic C-HCarbonyl C=OStabilizes planar molecular conformation.Cinnamic Esters nih.govcore.ac.uk
Intermolecular C-H···πAromatic C-Hπ-system of Phenyl RingProvides additional packing stabilization.5-(4-methoxyphenyl)-1-phenylpent-4-ene-1,3-dione researchgate.netresearchgate.net

Host-Guest Chemistry and Molecular Recognition

The functional groups present in this compound and its analogues make them suitable candidates for participation in host-guest chemistry and molecular recognition events. While specific studies focusing on the encapsulation of this exact molecule are limited, the broader classes of compounds to which it belongs—hydroxycinnamic acid derivatives and coumarin (B35378) precursors—have shown significant activity in this area.

Coumarin derivatives, which can be synthesized from this compound, are known to form host-guest complexes with various macrocyclic hosts. For instance, they have been shown to interact with cucurbit nih.govuril, a pumpkin-shaped macrocycle, to form stable inclusion complexes. These complexes can, in turn, be used for the selective recognition of metal ions like mercury. Similarly, coumarins can form supramolecular complexes with cyclodextrins, where the size of the cyclodextrin (B1172386) cavity influences the binding affinity. amanote.com

Furthermore, the principle of molecular recognition is central to the biological activity of hydroxycinnamic acid derivatives. Molecular modeling studies have shown that these compounds can bind to specific sites on proteins. nih.gov For example, derivatives of cinnamic acid have been investigated for their ability to interact with "hotspot" regions on amyloidogenic proteins, demonstrating a capacity for specific molecular recognition based on a combination of hydrogen bonding and other non-covalent interactions. nih.gov This indicates that the structural motifs of this compound are capable of engaging in the precise interactions required for molecular recognition by both artificial macrocyclic hosts and complex biological targets.

Formation of Supramolecular Structures and Nanomaterials

The predictable and hierarchical nature of the non-covalent interactions involving this compound and its analogues provides a powerful tool for the bottom-up construction of novel supramolecular structures and nanomaterials. nih.gov The self-assembly process is driven by the combination of strong, directional hydrogen bonds that form initial motifs, which are then organized by weaker, less directional forces like π-π stacking and van der Waals interactions into a final, thermodynamically stable superstructure. nih.govnih.gov

This hierarchical assembly is clearly demonstrated in the crystal structure of (E)-Methyl 3-(3,4-dihydroxyphenyl)acrylate, where O-H···O bonds first create dimers and then 1D chains, which are subsequently cross-linked by C-H···O bonds to form a 3D network. nih.gov By modifying the functional groups on the molecular building block, it is possible to program the self-assembly process to yield different architectures.

These principles of self-assembly can be extended beyond crystal engineering to fabricate functional nanomaterials. nih.govepj.org For instance, the amphiphilic nature of some hydroxycinnamic acid derivatives can be exploited to form nanoparticles or thin films at interfaces. epj.orgmdpi.com Polymerization-induced self-assembly (PISA) is another advanced technique where such molecules could be incorporated into block copolymers, which then spontaneously form well-defined nano-objects like micelles, worms, or vesicles in solution. researchgate.net Moreover, the phenolic hydroxyl group offers a site for coordination with metal ions, opening the possibility of forming metal-phenolic networks that can self-assemble into films and capsules, creating functional materials on a nano- to macroscopic scale. unimelb.edu.au The controlled self-assembly of these fundamental building blocks is a promising route to advanced materials for applications in biomedicine, electronics, and catalysis. nih.govunimelb.edu.au

Structure Activity Relationship Sar Studies of 3 2 Hydroxyphenyl Acrylic Acid Methyl Ester Derivatives

Design Principles for Modified Analogues

The design of modified analogues of 3-(2-hydroxyphenyl)acrylic acid methyl ester is guided by several key structural features that have been identified as crucial for their biological activity. Research into a series of hydroxycinnamic acid derivatives has illuminated the essential molecular components required for synergistic cytotoxic effects in acute myeloid leukemia (AML) cells when combined with other agents like carnosic acid. nih.govresearchgate.netmdpi.com

The primary design principles revolve around the modification of three main parts of the molecule: the phenolic hydroxyl group, the acrylic acid backbone, and the methyl ester group. Key findings indicate that the presence and position of the hydroxyl group on the phenyl ring are critical. nih.govresearchgate.netmdpi.comchemspider.com The integrity of the C7-C8 double bond in the acrylic acid chain is another vital factor, as is the nature of the ester group. nih.govresearchgate.netmdpi.comchemspider.com

Analogues are therefore designed to probe the importance of these features. For instance, shifting the hydroxyl group from the ortho (2-position) to the meta (3-position) or para (4-position) helps to elucidate the optimal substitution pattern for activity. nih.govresearchgate.netmdpi.com Furthermore, modifications to the ester group, such as increasing the alkyl chain length or introducing bulkier substituents, have been explored to understand the impact on potency. chemicalbook.com The fundamental aim of these design strategies is to systematically alter the molecule's electronic and steric properties to enhance its interaction with biological targets.

Influence of Substitutions on Biological Activity

Substitutions at various positions of the this compound scaffold have a profound impact on the resulting biological activity. The location of the hydroxyl group on the phenyl ring is a particularly sensitive parameter.

Studies comparing methyl 2-hydroxycinnamate (ortho-hydroxyl), methyl 3-hydroxycinnamate (meta-hydroxyl), and methyl 4-hydroxycinnamate (para-hydroxyl) have revealed that the para-hydroxyl group is a critical structural element for synergistic cooperation with carnosic acid in inducing cytotoxicity in AML cells. nih.govresearchgate.netmdpi.comchemspider.com The ortho- and meta-isomers were found to be devoid of this synergistic capability. nih.govresearchgate.netmdpi.com

The presence of the carbon-carbon double bond in the acrylate (B77674) moiety is another essential feature for this synergistic activity. nih.govresearchgate.netmdpi.comchemspider.com Saturation of this bond leads to a loss of the cooperative effect, highlighting the importance of the planar, conjugated system for biological function.

Furthermore, the methyl-esterified carboxyl group plays a significant role. nih.govresearchgate.netmdpi.comchemspider.com While the methyl ester itself is effective, modifications to this group can further enhance activity. For instance, replacing the methyl group with larger alkyl esters, such as ethyl or tert-butyl esters, has been shown to markedly improve the synergistic cytotoxicity with carnosic acid. chemicalbook.com This suggests that the size and lipophilicity of the ester group can be tuned to optimize biological outcomes.

The introduction of additional substituents on the phenolic ring can also modulate activity. For example, the presence of a methoxy (B1213986) group, as seen in methyl ferulate (a derivative of the para-isomer), can still permit synergistic activity, although the presence of additional hydroxyl groups may interfere with this effect. nih.govresearchgate.netmdpi.com

CompoundHydroxyl PositionEster GroupSynergistic Cytotoxicity with Carnosic Acid
Methyl 2-hydroxycinnamateorthoMethylInactive
Methyl 3-hydroxycinnamatemetaMethylInactive
Methyl 4-hydroxycinnamateparaMethylActive
Ethyl 4-hydroxycinnamateparaEthylEnhanced Activity
tert-Butyl 4-hydroxycinnamateparatert-ButylEnhanced Activity

Stereochemical Effects on Activity

The stereochemistry of the double bond in the acrylic acid moiety of this compound is a critical determinant of its biological activity. The molecule can exist as two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). The IUPAC name for the commonly studied isomer is methyl (2E)-3-(2-hydroxyphenyl)acrylate, which explicitly denotes the trans configuration of the double bond. chemspider.com

The (E)-isomer is generally the more thermodynamically stable form due to reduced steric hindrance between the phenyl ring and the ester group. wikipedia.org This planarity is often crucial for effective binding to biological targets. In the context of hydroxycinnamic acids and their derivatives, the trans configuration is the naturally occurring and predominantly bioactive form. researchgate.net

While direct comparative biological data for the (E) and (Z) isomers of this compound are not extensively reported in the literature, general principles of SAR suggest that the (Z)-isomer would likely exhibit significantly lower activity. The cis configuration would force the phenyl ring and the methyl acrylate moiety into a non-planar arrangement, which could sterically hinder the interactions necessary for biological effect. This altered three-dimensional shape would likely disrupt the optimal binding geometry with target proteins or enzymes.

The importance of the double bond's configuration is a common theme in the SAR of many biologically active compounds, where the precise spatial arrangement of functional groups is paramount for molecular recognition and subsequent biological response. wikipedia.org Therefore, maintaining the (E)-stereochemistry is a key consideration in the design and synthesis of potent analogues based on this scaffold.

Biological Activity Investigations: in Vitro Mechanistic and Pathway Studies

Antimicrobial Mechanisms of Action

The antimicrobial properties of 3-(2-Hydroxyphenyl)acrylic acid methyl ester are a subject of growing interest, with research pointing towards its potential to combat both bacterial and fungal pathogens.

While specific mechanistic studies on the antibacterial action of this compound are limited, the broader class of phenolic compounds to which it belongs is known to exert antibacterial effects through various mechanisms. These often involve disruption of the bacterial cell membrane, leading to increased permeability and the loss of cellular components. Phenolic compounds can also interfere with critical cellular functions by binding to proteins and inhibiting enzymes essential for microbial survival. Mycophenolic acid (MPA), a complex natural product, and its derivatives, which share some structural similarities with phenolic esters, are noted for their antibacterial properties nih.gov.

This compound has demonstrated notable antifungal activity, particularly against various Candida species. nih.govsemanticscholar.org Studies have determined its Minimum Inhibitory Concentration (MIC), which is a measure of the lowest concentration of a substance that prevents visible growth of a microorganism. The compound was tested against Candida albicans, Candida parapsilosis, and Candida krusei, showing inhibitory effects. semanticscholar.org

The antifungal action is believed to be linked to its ability to interfere with the fungal cell's redox balance and compromise the plasma membrane. researchgate.net This disruption is thought to occur not by direct interaction with ergosterol, a key component of the fungal cell membrane, but by interfering with its synthesis pathway. researchgate.net The presence of an ortho-hydroxyl group on the aromatic ring has been suggested to enhance antifungal effects. semanticscholar.org

Table 1: Antifungal Activity of this compound (Methyl o-coumarate) against Candida Species

Fungal Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans 62.5
Candida parapsilosis 62.5
Candida krusei 125

Data sourced from a study evaluating ester derivatives of cinnamic acids. semanticscholar.org

Antioxidant Mechanisms and Free Radical Scavenging

The antioxidant potential of this compound is attributed to its phenolic structure. Phenolic compounds are well-documented free radical scavengers. Their mechanism of action typically involves donating a hydrogen atom from the hydroxyl (-OH) group to a free radical, thereby neutralizing it and preventing it from causing oxidative damage to cells. The resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective antioxidant. researchgate.net

In a study where various naturally occurring phenols were conjugated with mycophenolic acid (MPA), the derivative containing methyl o-coumarate was among those exhibiting the highest antioxidant activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govresearchgate.net The conjugated system within the methyl o-coumarate moiety is believed to promote resonance stabilization of the resulting radical species, contributing to its potent antioxidant capacity. nih.gov This compound was identified as one of the most potent antioxidants among the sixteen new MPA derivatives synthesized. nih.govresearchgate.net

Anti-inflammatory Pathway Modulation

The anti-inflammatory properties of phenolic compounds are often linked to their antioxidant activity, as reactive oxygen species (ROS) can act as signaling molecules that trigger inflammatory responses. nih.gov While direct studies on the anti-inflammatory pathway modulation by this compound are not extensively detailed, related compounds offer insights into potential mechanisms. Phenylpropanoids, the class of compounds to which methyl o-coumarate belongs, have been noted for their anti-inflammatory contributions. nih.gov

Research on derivatives of mycophenolic acid suggests that the antioxidant activity of conjugated phenols, including methyl o-coumarate, may be at least partially related to their anti-inflammatory features. nih.gov The general mechanism for many anti-inflammatory phenolic compounds involves the inhibition of key inflammatory mediators and pathways, such as cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway. However, specific pathway inhibition studies for this compound are needed for confirmation.

Antiproliferative and Cytotoxic Mechanisms in Cancer Cell Lines (in vitro)

This compound and its derivatives have been investigated for their potential as anticancer agents. Studies have shown that these compounds can reduce cell viability and induce apoptosis (programmed cell death) in cancer cell lines.

In research on glioblastoma multiforme (GBM), a three-dimensional cell culture model was used to evaluate the effects of ortho-coumaric acid alkyl esters, including the methyl ester. researchgate.net The results indicated that these compounds reduced cell viability and increased the expression of apoptotic markers like active caspase-3 and annexin (B1180172) V, as well as promoting DNA degradation. researchgate.net

Furthermore, when conjugated with mycophenolic acid, the methyl o-coumarate derivative was tested against the human pancreatic cancer cell line AsPC-1. nih.govresearchgate.net This conjugate demonstrated cytotoxicity comparable to that of the parent compound, MPA. nih.govresearchgate.net The mechanism is hypothesized to be related to the inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme significant in neoplastic cells. nih.gov

Table 2: Investigated In Vitro Antiproliferative and Cytotoxic Effects

Compound/Derivative Cell Line Observed Effects Potential Mechanism
Methyl o-coumarate U-138 MG (Glioblastoma) Reduced cell viability, increased apoptosis markers (active caspase-3, annexin V), DNA degradation. researchgate.net Induction of apoptosis. researchgate.net
Mycophenolic acid - methyl o-coumarate conjugate AsPC-1 (Pancreatic Cancer) Cytotoxicity similar to parent compound (MPA). nih.govresearchgate.net Inhibition of IMPDH enzyme. nih.gov

There is currently no direct evidence from the provided search results to suggest that this compound specifically functions as a tubulin polymerization inhibitor. While many natural and synthetic compounds exert their antiproliferative effects by targeting the microtubule network, this mechanism has not been explicitly demonstrated for this particular ester. Further research is required to determine if it interacts with tubulin or affects microtubule dynamics.

Cell Cycle Perturbation Analysis

Currently, there is a lack of specific research data detailing the effects of this compound on cell cycle perturbation. While studies on structurally related compounds, such as other acrylic acid esters, have demonstrated impacts on cell proliferation and division, direct evidence for the subject compound is not available in the reviewed scientific literature. Future research is necessary to elucidate whether this compound can modulate cell cycle progression in various cell lines.

Induction of Oxidative Stress in Cellular Systems

The capacity of this compound to induce oxidative stress in cellular systems has not been specifically documented in the available scientific literature. Phenolic compounds are known to possess both antioxidant and pro-oxidant properties depending on their chemical environment and concentration. However, without direct experimental evidence, the role of this particular ester in modulating cellular redox status remains undetermined.

Enzyme Inhibition Studies

The inhibitory potential of this compound against several key enzymes has been a subject of interest, particularly in the context of cosmetic and therapeutic applications.

Tyrosinase Inhibition

While direct studies on this compound are limited, the broader class of cinnamic acid derivatives has been investigated for tyrosinase inhibitory activity. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are sought after for applications in hyperpigmentation disorders. For instance, related compounds have shown the ability to inhibit mushroom tyrosinase. The presence of a phenolic hydroxyl group is often considered crucial for this inhibitory action. However, specific IC50 values and the mechanism of inhibition for this compound have not been reported.

Hyaluronidase, Elastase, and Collagenase Inhibition

There is currently no available research specifically investigating the inhibitory effects of this compound on hyaluronidase, elastase, or collagenase. These enzymes are involved in the degradation of extracellular matrix components and are targets for anti-aging and anti-inflammatory therapies. Further research is required to determine if this compound exhibits any activity against these enzymes.

Metabolism by Gut Microbiota and Metabolite Activity

The metabolic fate of this compound upon interaction with gut microbiota is an area that remains to be explored. It is known that gut microbes can extensively metabolize dietary polyphenols and related compounds, often leading to the formation of smaller phenolic acids. These metabolites themselves can possess biological activity. However, the specific metabolic products of this compound and their subsequent biological effects have not been characterized.

Trypanocidal Activity

There is no scientific literature available to date that has investigated the trypanocidal activity of this compound. Trypanocidal compounds are of interest for the development of new treatments for diseases such as Chagas disease and African trypanosomiasis. The potential of this specific ester as a lead compound in this therapeutic area is yet to be evaluated.

Advanced Applications and Future Research Directions

Utilization in Advanced Materials Science (e.g., Polymers, Resins)

3-(2-Hydroxyphenyl)acrylic acid methyl ester, a derivative of cinnamic acid, holds potential as a monomer for the synthesis of advanced polymers and resins. Cinnamic monomers, which are often derived from biomass, can be used to produce bio-based polymer materials with unique properties. These polymers can be conceptualized as hybrids of polystyrene and polyacrylates due to their structural features. The homopolymerization of cinnamic monomers can be challenging due to steric hindrance and electron delocalization. However, methods like group transfer polymerization (GTP) have shown promise in polymerizing similar β-substituted acrylates, yielding polymers with notable thermal stability attributed to their rigid polymer backbones. researchgate.net

The incorporation of the hydroxyphenyl group in this compound introduces a functional handle that can be exploited for further polymer modification or for imparting specific properties to the resulting material. For instance, the phenolic hydroxyl group can be a site for cross-linking reactions, potentially leading to the formation of thermosetting resins with high thermal and chemical resistance. Furthermore, polymers derived from hydroxyphenyl acrylates are being explored for applications in photoresist technology. google.com The development of novel synthetic methods for producing hydroxyphenyl acrylate (B77674) monomers is an active area of research. google.com

The photopolymerization of bifunctional monomers derived from cinnamic acid, using visible light and an organic photocatalyst, has been demonstrated to produce colorless and sustainable polymers. researchgate.net This approach, which relies on a [2+2] cycloaddition, offers a metal-free and solution-based polymerization method, providing an alternative to solid-state polymerization and yielding processable polymer products. researchgate.net

Monomer TypePolymerization MethodKey Polymer PropertiesPotential Applications
Cinnamic MonomersGroup Transfer Polymerization (GTP)High thermal stability, rigid backboneBio-based plastics, high-performance materials
Hydroxyphenyl AcrylatesVariousCross-linkable, photoresist propertiesThermosetting resins, microelectronics
Biscinnamate MonomersVisible Light PhotopolymerizationSustainable, processable, colorlessAdvanced coatings, biomedical materials

Development as Precursors for Specialty Chemicals and Fragrant Compounds

A significant application of this compound and related aryl-acrylic acid esters is their use as precursors for organoleptic compounds, including flavors and fragrances. google.com These compounds can be designed to release active molecules like alcohols, aldehydes, ketones, and coumarins under specific conditions, such as the heat from a burning cigarette, thereby enhancing or masking odors. google.com This sustained-release mechanism is a key advantage, as the fragrant or flavoring compound is covalently bound in a non-volatile form until its intended release. google.com

The versatility of these precursors allows for the generation of a wide array of scents and tastes. google.com Beyond fragrances and flavors, these precursors can also be engineered to release antimicrobial agents or fluorescent whitening agents, expanding their utility in consumer products like laundry detergents, fabric softeners, and cosmetics. google.com

Table of Releasable Compounds from Aryl-Acrylic Acid Ester Precursors

Compound Class Specific Examples Application
Alcohols Phenylethyl alcohol Fragrance
Aldehydes Salicylaldehyde (B1680747) Fragrance, Flavor
Ketones - Fragrance, Flavor

Biomimetic Systems and Enzyme Mimicry

The structural motif of 3-(2-hydroxyphenyl)acrylic acid, a hydroxycinnamic acid, is prevalent in nature and serves as a building block for various bioactive compounds. Researchers are exploring the use of biomimetic approaches to synthesize and modify these compounds. For instance, the oxidative coupling of hydroxycinnamic acid amides, such as those found in barley, has been achieved using horseradish peroxidase as a catalyst in model systems. acs.orgacs.org This enzymatic approach mimics the natural processes that plants use to create dimers and oligomers with antifungal and other protective properties. acs.orgacs.org

Furthermore, the coumarin (B35378) scaffold, which can be derived from this compound, is a key component in the development of molecules that interact with biological systems. The synthesis and functionalization of coumarins are of great interest for designing compounds with specific biological activities. nih.gov Enzymes play a crucial role in the biosynthesis of complex coumarins in plants, and understanding these enzymatic pathways can inspire the design of novel catalysts and biomimetic systems. nih.gov For example, the prenylation and cyclization of coumarin precursors are key enzymatic steps in the formation of bioactive furan- and pyranocoumarins. nih.gov The study of these enzymes provides insights into acid/base-assisted catalytic mechanisms that can be applied in synthetic chemistry. nih.gov

Integration into Polymeric Systems for Research Applications

The integration of monomers like this compound into polymeric architectures allows for the creation of materials with tailored functionalities for research purposes. The ability to polymerize hydroxyphenyl acrylate monomers enables the synthesis of polymers with reactive sites that can be further modified. google.com For example, a terpolymer of 4-hydroxyphenyl methacrylate, methyl methacrylate, and tert-butyl acrylate has been synthesized for potential research applications. google.com

The development of polymers containing (meth)acrylic acid segments has garnered significant interest due to their wide range of potential applications, from colloid stabilization to components of "intelligent" materials and drug delivery systems. The chemical structure and three-dimensional architecture of these polymers can be precisely controlled to achieve desired properties.

Emerging Spectroscopic and Computational Approaches

Advanced spectroscopic and computational methods are being employed to understand the fundamental properties of this compound and related compounds. Techniques such as time-resolved ion-yield and photoelectron spectroscopies, combined with time-dependent density functional theory (TD-DFT), are used to investigate the excited-state dynamics of similar molecules like para-hydroxy methylcinnamate. nih.gov These studies help to elucidate the non-radiative decay pathways that are crucial for the photostability of these compounds, which is relevant for applications in sunscreens and other light-sensitive materials. nih.gov

Computational studies, including ab initio methods, are also used to investigate the electronic structures and properties of related molecules like trans-p-coumaric acid in their various electronic states. researchgate.net Such theoretical investigations provide insights into the nature of the excited states and can help to reinterpret experimental observations. researchgate.net Mass spectrometry is another powerful tool for the structural elucidation and differentiation of isomers of related compounds. utsunomiya-u.ac.jpd-nb.info The fragmentation patterns observed in mass spectra can provide detailed information about the molecular structure. utsunomiya-u.ac.jpyoutube.com

Table of Spectroscopic and Computational Techniques

Technique Information Obtained Relevance
Time-resolved spectroscopy Excited-state lifetimes, non-radiative decay pathways Photostability, photochemistry
TD-DFT Electronic transitions, excited-state properties Understanding light absorption
Ab initio calculations Electronic structure, potential energy surfaces Accurate prediction of molecular properties

Unexplored Reactivity and Synthetic Opportunities

While much is known about the synthesis and basic reactivity of acrylic acid esters, there remain unexplored avenues for the application of this compound. The unique combination of a reactive acrylate group and a functional hydroxyphenyl ring within the same molecule presents numerous opportunities for novel synthetic transformations.

The development of new catalytic systems for the synthesis of acrylic esters from renewable feedstocks is an ongoing area of research. umn.edu For instance, methods for producing acrylic acid and its esters from lactic acid are being explored. umn.edu The synthesis of acrylic acid esters can be achieved through acid-catalyzed esterification, and continuous processes for this reaction are being optimized. google.comgoogle.com

The chalcone-like structure of this compound suggests potential for its use in the synthesis of heterocyclic compounds and other complex molecular architectures. The α,β-unsaturated carbonyl system is a versatile functional group that can participate in a variety of addition and cycloaddition reactions. Further investigation into the reactivity of this compound could lead to the development of novel synthetic methodologies and the creation of new molecules with interesting chemical and biological properties.

Q & A

Basic Research Question

  • Antioxidant assays :
    • DPPH/ABTS radical scavenging : Measure IC₅₀ values at 517 nm (DPPH) or 734 nm (ABTS), comparing to standards like ascorbic acid .
    • FRAP assay : Quantify Fe³⁺ reduction to Fe²⁺ at 593 nm to assess electron-donating capacity.
  • Anti-inflammatory models :
    • Lipoxygenase (LOX) inhibition : Monitor absorbance at 234 nm for substrate (linoleic acid) conversion.
    • Cellular assays : Use RAW 264.7 macrophages to measure NO production (Griess reagent) and COX-2 expression (Western blot) .

What advanced analytical techniques are suitable for resolving structural ambiguities in this compound derivatives?

Advanced Research Question

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The ester carbonyl (δ ~165–170 ppm) and phenolic hydroxyl (δ ~5–6 ppm) are diagnostic .
    • 2D NMR (COSY, HSQC) : Resolve coupling patterns in crowded aromatic regions (e.g., ortho-substituted phenyl groups).
  • Mass spectrometry :
    • HRMS-ESI : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of –OCH₃ or –COOCH₃) .

How can researchers address contradictions in reported bioactivity data for this compound across different studies?

Advanced Research Question

  • Source of variability :
    • Purity : HPLC analysis (C18 column, 70:30 methanol/water, UV 280 nm) ensures >95% purity .
    • Stereochemical effects : Compare (E)- vs. (Z)-isomers using NOESY NMR to assess configuration-dependent activity .
  • Model specificity :
    • Use isogenic cell lines to control genetic variability. For example, discrepancies in antimicrobial activity may arise from strain-specific resistance mechanisms .

What strategies are effective for detecting and quantifying this compound in complex matrices (e.g., plant extracts or reaction mixtures)?

Advanced Research Question

  • Chromatographic methods :
    • HPLC-DAD : Optimize with a C8 column (30°C, 1 mL/min flow rate) and gradient elution (acetonitrile/0.1% formic acid) for baseline separation from co-eluting phenolics .
    • GC-MS : Derivatize with BSTFA to improve volatility; monitor m/z 192 (molecular ion) and fragment ions (e.g., m/z 135 for phenylacrylic moiety) .
  • Validation : Perform spike-recovery tests (80–120% acceptable range) and LOD/LOQ calculations using calibration curves (R² > 0.995) .

How can the stability of this compound under varying storage conditions be systematically evaluated?

Basic Research Question

  • Stress testing :
    • Thermal degradation : Incubate at 40°C/75% RH for 4 weeks; analyze degradation products via TLC or HPLC .
    • Photostability : Expose to UV light (320–400 nm) and monitor absorbance shifts (λmax ~270 nm) .
  • Storage recommendations :
    • Airtight containers with desiccants (silica gel) at –20°C for long-term stability .

What computational tools can predict the reactivity and regioselectivity of this compound in further derivatization reactions?

Advanced Research Question

  • DFT calculations :
    • Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model electrophilic aromatic substitution (e.g., nitration at para-position to –OH) .
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Molecular docking :
    • AutoDock Vina predicts binding affinity to target enzymes (e.g., LOX or COX-2) using PDB structures (e.g., 3LN1 for LOX) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.